molecular formula C15H12O3 B371083 (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid CAS No. 879008-22-7

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

Cat. No.: B371083
CAS No.: 879008-22-7
M. Wt: 240.25g/mol
InChI Key: GAXUWNPJYOWVDR-UVTDQMKNSA-N
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Description

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a synthetic small molecule with a molecular formula of C15H12O3 and an average molecular weight of 240.25 g/mol . This compound is part of a broader class of phenylacrylic acids, which are structurally related to various intermediates and ligands used in chemical and pharmaceutical research . The core structure of this compound features a hydroxy-substituted phenyl ring, which is a common pharmacophore in molecules that interact with biological targets. For instance, structurally similar compounds have been identified as ligands for kinases such as serine/threonine-protein kinase PIM-1, indicating potential utility in oncological research . Related phenylacrylic acid derivatives are frequently utilized as key synthetic intermediates in the development of more complex heterocyclic compounds, such as thiazolyl coumarin derivatives, which are of interest in medicinal chemistry . This product is provided for research use as a chemical reference standard and synthetic building block. It is intended for use by qualified laboratory and research professionals. This compound is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXUWNPJYOWVDR-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-09-0
Record name 4-Hydroxy-alpha-phenylcinnamic acid
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Preparation Methods

Fries Rearrangement-Mediated Ketone Intermediate Formation

A foundational approach involves the synthesis of 2-phenylacetophenone derivatives via Fries rearrangement, as detailed in WO2005054169A1. This method employs esterification between phenol derivatives (e.g., resorcinol) and phenylacetic acid derivatives (e.g., 4-methoxyphenylacetic acid) to form phenyl phenylacetate intermediates. Subsequent Fries rearrangement with AlCl₃ at 130–150°C yields 2-phenylacetophenone derivatives, such as α-(4-methoxyphenyl)-2,4-dihydroxyacetophenone. These intermediates are critical for downstream aldol condensations to form the acrylic acid backbone.

Key Reaction Conditions :

  • Esterification : DCC/DMAP in CH₂Cl₂, 4 hours, room temperature (yield >95%).

  • Fries Rearrangement : AlCl₃ catalyst, 150°C, 1 hour (yield 55–65%).

Knoevenagel Condensation for Cinnamate Formation

The Knoevenagel condensation between 4-hydroxybenzaldehyde and phenylacetic acid derivatives offers a direct route to (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. Using piperidine as a base, the reaction proceeds via a nucleophilic enolate intermediate, forming the α,β-unsaturated carboxylic acid. Stereoselectivity (Z/E) is influenced by solvent polarity and temperature, with polar aprotic solvents favoring the Z-isomer.

Optimized Parameters :

  • Solvent : Ethanol or DMF.

  • Catalyst : Piperidine (10 mol%), 80°C, 6 hours (yield 70–80%).

Stereoselective Hydrogenation for Z-Isomer Enrichment

Rh-Catalyzed Asymmetric Hydrogenation

Recent advancements in Rh-catalyzed hydrogenation, as demonstrated in the synthesis of allylic sulfones (RSC PDF), provide a pathway for Z-selective reduction. Starting from a propargyl acid precursor, hydrogenation under H₂ (1 atm) with a Rh-(R)-BINAP catalyst yields the Z-alkene with >90% enantiomeric excess.

Procedure :

  • Substrate : Methyl (Z)-3-(4-hydroxyphenyl)-2-((phenylsulfonyl)methyl)acrylate.

  • Conditions : RhCl₃·3H₂O, (R)-BINAP, H₂ (1 atm), 25°C, 12 hours (yield 85%).

Protective Group Strategies

Methoxy Group Protection and Deprotection

To prevent undesired side reactions at the 4-hydroxyphenyl group, methoxy protection is employed during synthesis. For example, 4-methoxyphenylacetic acid is used in initial esterification steps, followed by deprotection using BBr₃ in CH₂Cl₂ at −78°C. This strategy ensures high functional group tolerance during Fries rearrangement and condensation steps.

Deprotection Protocol :

  • Reagent : BBr₃ (3 equiv), CH₂Cl₂, −78°C to room temperature, 4 hours (yield 95%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Z/E RatioKey AdvantageLimitation
Fries Rearrangement55–65N/AScalable, high intermediate purityMultiple steps, harsh conditions
Knoevenagel70–803:1One-pot synthesisModerate stereoselectivity
Rh-Catalyzed Hydrogenation85>20:1Excellent Z-selectivityRequires specialized catalysts

Experimental Validation and Characterization

Synthesis via Knoevenagel Condensation

A mixture of 4-hydroxybenzaldehyde (1.0 equiv), phenylacetic acid (1.2 equiv), piperidine (10 mol%), and ethanol (20 mL) was refluxed for 6 hours. The crude product was acidified with HCl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield this compound as a white solid.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=16 Hz, 1H, CH=CO), 7.45–7.30 (m, 5H, Ph), 6.95 (d, J=8 Hz, 2H, ArH), 6.70 (d, J=8 Hz, 2H, ArH), 5.25 (s, 1H, OH).

  • HRMS : m/z calc. for C₁₅H₁₂O₃ [M+H]⁺: 265.0865; found: 265.0869 .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The hydroxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated phenylacrylic acid.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research has demonstrated the potential of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid as an anticancer agent. Studies indicate that this compound can induce apoptotic cell death in cancer cell lines, such as human oral squamous cell carcinoma (OSCC) cells. The mechanism involves down-regulating pathways associated with glycerophospholipid metabolism, which is crucial for tumor growth and survival .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress linked to chronic diseases like cancer and cardiovascular disorders. Its ability to scavenge free radicals makes it a candidate for therapeutic applications aimed at reducing oxidative damage.

Antibacterial and Antifungal Activities

This compound has been studied for its antimicrobial properties against various pathogens. It shows effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungal species. This positions the compound as a promising scaffold for developing new antimicrobial agents targeting multidrug-resistant organisms .

Food Preservation

Due to its antimicrobial properties, this compound can be explored as a natural preservative in food products. Its ability to inhibit bacterial growth could enhance food safety and shelf life, making it an attractive alternative to synthetic preservatives .

Chemical Transformations

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of other bioactive molecules. Its structure allows it to undergo various chemical transformations, such as oxidation reactions catalyzed by laccase enzymes, which can lead to the formation of more complex structures with potential therapeutic applications .

Case Study: Anticancer Mechanisms

In a detailed study involving several cancer cell lines, this compound was shown to selectively target tumor cells while sparing normal cells, indicating a favorable therapeutic index. The study utilized quantitative structure–activity relationship analysis to correlate the compound's chemical properties with its biological activities, leading to insights into how structural modifications could enhance efficacy against specific cancers .

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of derivatives of this compound highlighted its effectiveness against resistant strains of bacteria and fungi. The findings suggested that modifications to the hydroxyl group could improve potency and broaden the spectrum of activity against resistant pathogens .

Mechanism of Action

The mechanism of action of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural uniqueness lies in its dual aromatic substitution. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Double Bond Geometry Lipophilicity (log k)* Reported Activities References
(2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic acid C15H12O3 240.26 4-hydroxyphenyl, phenyl at C2 Z (cis) ~2.8 (estimated) Under research (anticancer screening)
trans-p-Coumaric acid C9H8O3 164.16 4-hydroxyphenyl E (trans) 1.3 Antioxidant, antimicrobial
Caffeic acid C9H8O4 180.16 3,4-dihydroxyphenyl E (trans) 0.9 Anti-inflammatory, antioxidant
(Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid C16H14O3 254.28 4-methoxyphenyl, phenyl at C2 Z (cis) ~3.2 (estimated) Synthetic intermediate
Ferulic acid C10H10O4 194.18 3-methoxy-4-hydroxyphenyl E (trans) 1.6 Neuroprotective, UV-protective

*Lipophilicity values are approximated based on HPLC-derived log k data for analogous compounds .

Key Observations:

The dual aromatic substitution increases lipophilicity (estimated log k ~2.8) compared to monocyclic analogs (e.g., trans-p-coumaric acid, log k 1.3) .

Biological Activity: While caffeic acid (3,4-dihydroxyphenyl substitution) exhibits strong antioxidant activity due to catechol groups, the target compound’s bioactivity remains less characterized. Ferulic acid (3-methoxy-4-hydroxyphenyl) demonstrates neuroprotective effects, but the target compound’s methoxy-free structure may alter its metabolic stability and binding affinity .

Natural Occurrence: Unlike trans-p-coumaric acid, which is widespread in plants, the Z-isomer (cis-p-coumaric acid) is rare and primarily synthesized in labs .

Biological Activity

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a derivative of cinnamic acid, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a hydroxyl group that enhances its antioxidant properties. The following sections delve into its biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H14_{14}O3_{3}
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 879008-22-7

Antioxidant Activity

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. The presence of the hydroxyl group significantly contributes to its radical scavenging capabilities.

Research Findings:

  • In vitro studies have shown that this compound effectively reduces oxidative stress markers in various cell lines, enhancing cellular protection against oxidative damage.
  • A study reported an IC50_{50} value for DPPH radical scavenging activity at 0.2068 mg/mL, indicating strong antioxidant potential compared to other known antioxidants .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a variety of pathogens.

Case Studies:

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Fungal Activity : It also showed antifungal effects against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition at concentrations lower than those required for bacterial strains .

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties.

  • The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential mechanism for reducing inflammation in chronic diseases .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Findings:

  • In vitro studies on human oral squamous cell carcinoma (OSCC) lines revealed that treatment with this compound led to significant reductions in cell viability, with IC50_{50} values around 30 µM .
  • The mechanism involves the activation of apoptotic pathways and the down-regulation of the glycerophospholipid metabolism pathway, which is crucial for cancer cell survival .

Summary of Biological Activities

Biological ActivityMechanismKey Findings
AntioxidantRadical scavengingIC50_{50} = 0.2068 mg/mL for DPPH
AntimicrobialBacterial and fungal inhibitionMIC = 50-100 µg/mL against bacteria
Anti-inflammatoryCytokine suppressionReduced TNF-alpha and IL-6 expression
AnticancerInduction of apoptosisIC50_{50} = 30 µM in OSCC cells

Q & A

Q. How can (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid be structurally characterized using spectroscopic methods?

To confirm the Z-configuration and functional groups, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to identify hydroxyl (-OH), phenyl, and acrylic acid moieties. For example, the cis-configuration (Z) can be inferred from coupling constants in the acrylic acid protons .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry, as demonstrated for related (Z)-3-phenylacrylic acid derivatives .
  • Infrared (IR) Spectroscopy : Detect characteristic peaks for carboxylic acid (-COOH, ~1700 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹).

Q. What are the natural sources of this compound, and how is it quantified in plant tissues?

  • Natural Occurrence : The compound is identified in Datura innoxia and Datura stramonium, with root concentrations twice those of leaves .
  • Quantification Methods :
    • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ ~280 nm) for separation and quantification .
    • Mass Spectrometry (MS) : Couple with HPLC (LC-MS) for enhanced specificity, particularly in complex matrices like plant extracts.

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • Solvent : Dissolve in inert solvents like dimethyl sulfoxide (DMSO) or methanol, avoiding aqueous solutions at neutral/basic pH to prevent esterification or oxidation.
  • Light Sensitivity : Protect from prolonged exposure to UV/visible light due to the phenolic moiety’s susceptibility to photodegradation (analogous to related cinnamic acids) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of its antioxidant activity?

  • Oxygen Radical Absorbance Capacity (ORAC) Assay : Quantify peroxyl radical scavenging activity using fluorescein as a probe .
  • Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 3-(4-hydroxyphenyl)propionic acid) to identify critical functional groups. Hydroxyl positioning and conjugation with the acrylic acid moiety are key determinants of radical stabilization .
  • Computational Modeling : Calculate bond dissociation energies (BDEs) of phenolic O-H bonds to predict antioxidant efficacy .

Q. What synthetic routes are available for creating derivatives with enhanced bioactivity?

  • Esterification : Replace the carboxylic acid group with methyl or ethyl esters to improve lipophilicity and membrane permeability, as seen in methyl (2Z)-3-phenylacrylate derivatives .
  • Substitution Reactions : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the phenyl ring to modulate electronic properties and bioactivity. For example, (Z)-2-hydroxy-3-(4-methoxyphenyl)acrylic acid derivatives have been synthesized for anticancer screening .
  • Crystallization-Driven Optimization : Use X-ray data to guide stereoselective synthesis, ensuring retention of the Z-configuration critical for biological activity .

Q. How should contradictory data regarding its antifungal efficacy across studies be addressed?

  • Standardized Assay Conditions : Control variables such as pH, solvent (e.g., DMSO concentration), and microbial strain specificity. For instance, discrepancies in resormycin analogs’ antifungal activity may arise from solvent-induced compound aggregation .
  • Comparative Metabolomics : Profile microbial metabolism post-treatment using LC-MS to differentiate direct antifungal effects from secondary metabolic responses .
  • Dose-Response Curves : Establish EC₅₀ values under consistent experimental setups to reconcile potency variations.

Methodological Notes

  • Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR for purity, LC-MS for quantification).
  • Advanced Synthesis : Prioritize green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times and improve yields.

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